1-Propyl-1,4-diazepan-2-one
Overview
Description
1-Propyl-1,4-diazepan-2-one is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1,4-diazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diaminobutane with propyl isocyanate can yield this compound . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine, and it is carried out at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability . The use of automated systems allows for precise monitoring of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1,4-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the diazepane ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile; temperature: 0-25°C.
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: reflux.
Substitution: Thionyl chloride; solvent: dichloromethane; temperature: room temperature.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Propyl-1,4-diazepan-2-one has diverse applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-propyl-1,4-diazepan-2-one is not fully understood, but it is believed to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, similar to other diazepane derivatives . By enhancing the inhibitory effects of GABA, it may exert anxiolytic, sedative, and anticonvulsant properties. Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Oxazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: A benzodiazepine with potent anticonvulsant activity.
Comparison: 1-Propyl-1,4-diazepan-2-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to traditional benzodiazepines
Properties
IUPAC Name |
1-propyl-1,4-diazepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-5-10-6-3-4-9-7-8(10)11/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMRUIGEYUMICY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCNCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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